A 419259 trihydrochloride A 419259 trihydrochloride A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells.
Brand Name: Vulcanchem
CAS No.: 1435934-25-0
VCID: VC0002961
InChI: InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
SMILES: CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
Molecular Formula: C29H37Cl3N6O
Molecular Weight: 592.006

A 419259 trihydrochloride

CAS No.: 1435934-25-0

Inhibitors

VCID: VC0002961

Molecular Formula: C29H37Cl3N6O

Molecular Weight: 592.006

A 419259 trihydrochloride - 1435934-25-0

CAS No. 1435934-25-0
Product Name A 419259 trihydrochloride
Molecular Formula C29H37Cl3N6O
Molecular Weight 592.006
IUPAC Name 7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride
Standard InChI InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H
Standard InChIKey ALRMEQIQFCUAMR-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl
Appearance A crystalline solid
Description A 419259 3Hcl(cas# 1435934-25-0) is an apoptosis inducing agent that inhibits Src family kinases (c-Src). A 419259 also induces apoptosis in CML cell ines and blocks Stat5 and Erk activation. Src family kinases are non-receptor tyrosine kinases with diverse roles in signal transduction and disease. A 419259 displays at least 1,000-fold selectivity for these enzymes over other kinases. A-419259 induces growth arrest and apoptosis in chronic myelogenous leukemia cell lines. It prevents differentiation while maintaining pluripotency in embryonic stem cells.
Synonyms 7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride
Reference 1. Oncogene. 2008 Nov 27;27(56):7055-69. doi: 10.1038/onc.2008.330. Epub 2008 Sep
15.

An inhibitor-resistant mutant of Hck protects CML cells against the
antiproliferative and apoptotic effects of the broad-spectrum Src family kinase
inhibitor A-419259.

Pene-Dumitrescu T(1), Peterson LF, Donato NJ, Smithgall TE.

Author information:
(1)Department of Molecular Genetics and Biochemistry, University of Pittsburgh
School of Medicine, Pittsburgh, PA 15261, USA.

Chronic myelogenous leukemia (CML) is driven by Bcr-Abl, a constitutively active
protein-tyrosine kinase that stimulates proliferation and survival of myeloid
progenitors. Global inhibition of myeloid Src family kinase (SFK) activity with
the broad-spectrum pyrrolo-pyrimidine inhibitor, A-419259, blocks proliferation
and induces apoptosis in CML cell lines, suggesting that transformation by
Bcr-Abl requires SFK activity. However, the contribution of Hck and other
individual SFKs to Bcr-Abl signaling is less clear. Here, we developed an
A-419259-resistant mutant of Hck by replacing the gatekeeper residue (Thr-338;
c-Src numbering) in the inhibitor-binding site with a bulkier methionine residue
(Hck-T338M). This substitution reduced Hck sensitivity to A-419259 by more than
30-fold without significantly affecting kinase activity in vitro. Expression of
Hck-T338M protected K-562 CML cells and Bcr-Abl-transformed TF-1 myeloid cells
from the apoptotic and antiproliferative effects of A-419259. These effects
correlated with persistence of Hck-T338M kinase activity in the presence of the
compound, and were accompanied by sustained Erk and Stat5 activation. In
contrast, control cells expressing equivalent levels of wild-type Hck retained
sensitivity to the inhibitor. We also show for the first time that A-419259
induces cell-cycle arrest and apoptosis in primary CD34(+) CML cells with equal
potency to imatinib. These data suggest that Hck has a nonredundant function as a
key downstream signaling partner for Bcr-Abl and may represent a potential drug
target in CML.
PubChem Compound 76848881
Last Modified Nov 11 2021
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